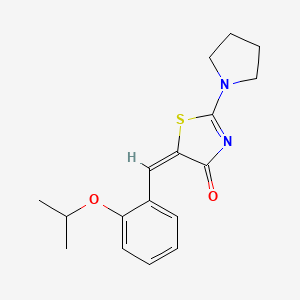

![molecular formula C16H15NO5 B2762890 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde CAS No. 329222-76-6](/img/structure/B2762890.png)

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

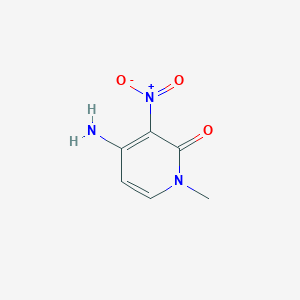

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde (MNB) is an aromatic aldehyde that has been widely studied in the scientific community due to its potential applications in a variety of fields. MNB has been used as a synthetic intermediate in the production of pharmaceuticals, fragrances, and other compounds. Additionally, MNB has been studied for its biological and physiological effects, as well as its potential to be used in laboratory experiments. In

科学的研究の応用

Synthesis and Chemical Properties

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is a compound involved in various chemical synthesis processes and studies of chemical properties. One area of application is in the regioselective protection of hydroxyl groups in similar compounds, such as the protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, which has been achieved with different protecting groups in yields ranging from 67-75% (Plourde & Spaetzel, 2002). Additionally, its analogues have been explored in the study of phase diagrams and thermal properties of organic systems, indicating its relevance in understanding organic material behavior under different conditions (Rai, Pandey, & Rai, 2016).

Optical and Photocatalytic Applications

In the realm of materials science, derivatives of 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde have been utilized to synthesize aluminum and zinc complexes with potential applications in optoelectronics due to their improved thermal stability, solubility, and photoluminescence properties. These complexes emit blue-green light, making them suitable for applications requiring light emission (Barberis & Mikroyannidis, 2006). Another study has focused on the growth of vanillin crystals , an analogue of 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde, for second harmonic generation applications in the near-IR wavelength region, demonstrating its utility in nonlinear optical applications (Singh, Singh, Singh, & Singh, 2001).

Environmental and Atmospheric Studies

Furthermore, studies on the heterogeneous reaction of coniferyl alcohol with NO3 radicals have yielded insights into the atmospheric chemistry of wood smoke emissions, where similar methoxyphenol compounds have been identified as marker compounds. This research helps in understanding the chemical behavior of such compounds in the atmosphere, including their interaction with radicals and potential impact on air quality (Liu, Wen, & Wu, 2017).

Catalysis and Oxidation Reactions

Moreover, 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde and its analogues find application in catalysis and oxidation reactions . For instance, the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes has been investigated, highlighting the role of such compounds in selective photocatalytic processes under visible light irradiation, thereby contributing to the development of green chemistry solutions (Higashimoto et al., 2009).

特性

IUPAC Name |

4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-11-7-14(4-5-15(11)17(19)20)22-10-13-8-12(9-18)3-6-16(13)21-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHMHLVFWHXKEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)

![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)